3-Phenylthiomorpholine
Overview
Description
3-Phenylthiomorpholine is an organic compound with the chemical formula C10H13NS. It is a colorless liquid characterized by a pungent odor. This compound is primarily used as an intermediate in chemical synthesis and has applications in the field of medicine for synthesizing biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylthiomorpholine can be synthesized by the reaction of styrene and hydrogen sulfide under acid catalysis. The reaction is typically carried out at low temperatures and requires a prolonged reaction time, usually ranging from a few hours to several days .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is optimized for larger-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves the use of specialized equipment to handle the reactants and maintain the required temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylthiomorpholine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of thiols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Common reagents include halogens (chlorine, bromine), alkylating agents, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced thiomorpholines
Substitution: Halogenated thiomorpholines, alkylated derivatives
Scientific Research Applications
3-Phenylthiomorpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for understanding biological processes.
Medicine: It is used in the synthesis of biologically active molecules, including potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 3-Phenylthiomorpholine depends on its specific applicationThis interaction can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
3-Phenylthiomorpholine is unique due to its specific structure and reactivity. Similar compounds include:
2-Phenylmorpholine: This compound has a similar structure but lacks the sulfur atom, leading to different chemical properties and reactivity.
Thiomorpholine: This compound contains a sulfur atom but lacks the phenyl group, resulting in different applications and reactivity
Properties
IUPAC Name |
3-phenylthiomorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBMCWSAEWAKIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405549 | |
Record name | 3-Phenylthiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141849-62-9 | |
Record name | 3-Phenylthiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylthiomorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions a "new rearrangement" involving a 3-phenylthiomorpholine derivative. Can you elaborate on the nature of this rearrangement and its significance?
A1: The research article investigates an intramolecular rearrangement observed in an ene iminium system derived from a chiral 2-allyloxy-3-phenylthiomorpholine. [] This rearrangement likely involves the movement of the allylic double bond within the molecule, potentially leading to the formation of a new ring system or a change in the stereochemistry at specific carbon centers.
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